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molecular formula C9H8N2O3S B1629202 Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate CAS No. 443956-13-6

Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

Cat. No. B1629202
M. Wt: 224.24 g/mol
InChI Key: UIAHQILQYROVCF-UHFFFAOYSA-N
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Patent
US07709496B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 540 mg, 13.5 mmole) was added to a solution of ethyl thioglycolate (1.473 mL, 13.43 mmole) in DMF (48 mL) at 0° C. After 1 hr, methyl 6-amino-5-bromopyridine-2-carboxylate (3 g, 13 mmole; prepared by the method of Kelly, T. R.; Lang, F. J. Org. Chem. 1996, 61, 4623-4633) was added and the mixture was stirred at RT. After 16 hr, the solution was diluted with EtOAc (1 L), washed with water (3×300 mL), dried and concentrated to about 10 mL. The white solid was collected and washed with a little EtOAc to give the title compound (950 mg, 33%): MS (APCI−) m/e 223 (M−H)−.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.473 mL
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](OCC)(=[O:6])[CH2:4][SH:5].[NH2:10][C:11]1[N:16]=[C:15]([C:17]([O:19][CH3:20])=[O:18])[CH:14]=[CH:13][C:12]=1Br>CN(C=O)C.CCOC(C)=O>[O:6]=[C:3]1[CH2:4][S:5][C:12]2[CH:13]=[CH:14][C:15]([C:17]([O:19][CH3:20])=[O:18])=[N:16][C:11]=2[NH:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.473 mL
Type
reactant
Smiles
C(CS)(=O)OCC
Name
Quantity
48 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=N1)C(=O)OC)Br
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Kelly, T
ADDITION
Type
ADDITION
Details
1996, 61, 4623-4633) was added
WAIT
Type
WAIT
Details
After 16 hr
Duration
16 h
WASH
Type
WASH
Details
washed with water (3×300 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 10 mL
CUSTOM
Type
CUSTOM
Details
The white solid was collected
WASH
Type
WASH
Details
washed with a little EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NC2=C(SC1)C=CC(=N2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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